![molecular formula C47H85ClO3Si B12640808 {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane CAS No. 921229-84-7](/img/structure/B12640808.png)
{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane is a complex organosilicon compound It features a phenyl ring substituted with three dodecyloxy groups and a chloro group, connected to an ethynyl group, which is further bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane typically involves multiple steps:
Formation of the Phenyl Core: The phenyl ring is first substituted with three dodecyloxy groups and a chloro group. This can be achieved through nucleophilic aromatic substitution reactions.
Ethynylation: The substituted phenyl ring is then subjected to an ethynylation reaction, where an ethynyl group is introduced.
Silylation: Finally, the ethynyl group is reacted with trimethylsilyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the chloro group or the ethynyl group, resulting in different reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as coatings, adhesives, or polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane exerts its effects is primarily through its reactive functional groups. The ethynyl and chloro groups can participate in various chemical reactions, while the trimethylsilyl group provides stability and influences the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(dimethyl)silane
- {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(triethyl)silane
Uniqueness
The uniqueness of {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane lies in its specific combination of functional groups and the steric effects imparted by the trimethylsilyl group. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Eigenschaften
CAS-Nummer |
921229-84-7 |
|---|---|
Molekularformel |
C47H85ClO3Si |
Molekulargewicht |
761.7 g/mol |
IUPAC-Name |
2-(2-chloro-3,4,5-tridodecoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C47H85ClO3Si/c1-7-10-13-16-19-22-25-28-31-34-38-49-44-42-43(37-41-52(4,5)6)45(48)47(51-40-36-33-30-27-24-21-18-15-12-9-3)46(44)50-39-35-32-29-26-23-20-17-14-11-8-2/h42H,7-36,38-40H2,1-6H3 |
InChI-Schlüssel |
JLNBCRXRFTVJGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1)C#C[Si](C)(C)C)Cl)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


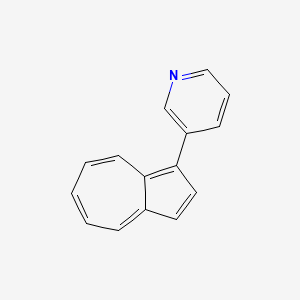
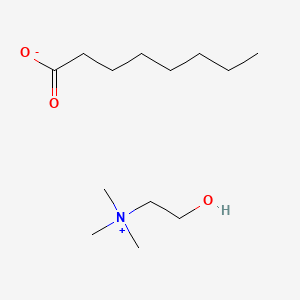
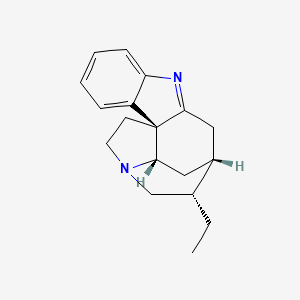
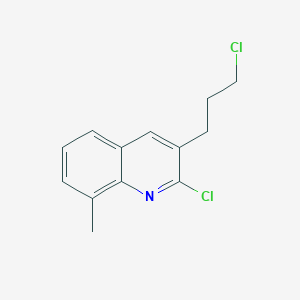
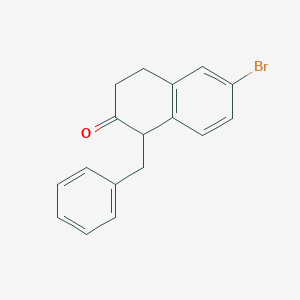

![methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12640762.png)

![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)
![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)


